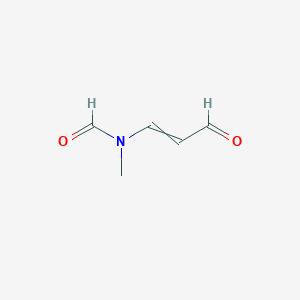
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide is an organic compound with the molecular formula C5H7NO2 It is characterized by the presence of a formamide group attached to a 3-oxoprop-1-en-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide can be achieved through several methods. One common approach involves the reaction of N-methylformamide with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide exerts its effects involves interactions with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s electrophilic nature allows it to participate in reactions with nucleophiles, affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
N-Methylformamide: A simpler analog with a similar formamide group but lacking the 3-oxoprop-1-en-1-yl moiety.
N-(1-Methyl-3-oxopropyl)benzamide: Contains a benzamide group instead of a formamide group.
Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: A more complex derivative with additional functional groups.
Uniqueness
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
属性
CAS 编号 |
679800-28-3 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
113.11 g/mol |
IUPAC 名称 |
N-methyl-N-(3-oxoprop-1-enyl)formamide |
InChI |
InChI=1S/C5H7NO2/c1-6(5-8)3-2-4-7/h2-5H,1H3 |
InChI 键 |
KZWCUEHKUGHPAE-UHFFFAOYSA-N |
规范 SMILES |
CN(C=CC=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


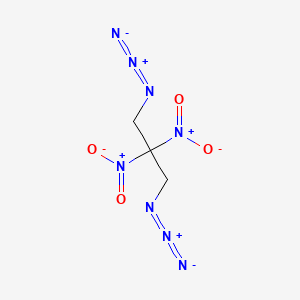
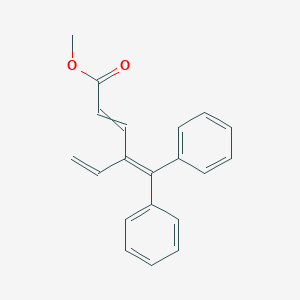
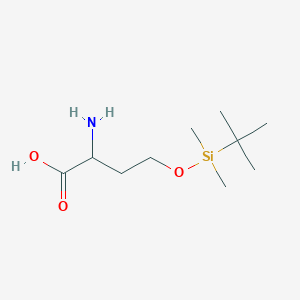
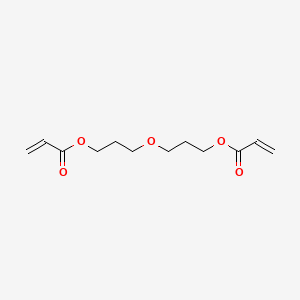
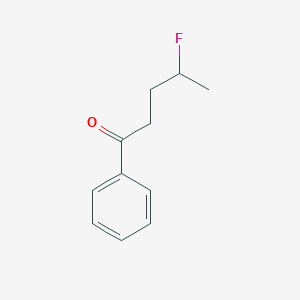
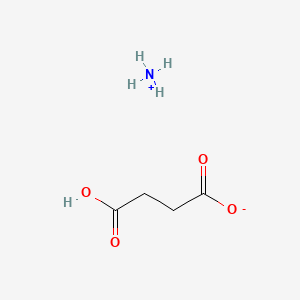
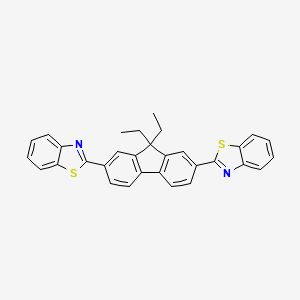
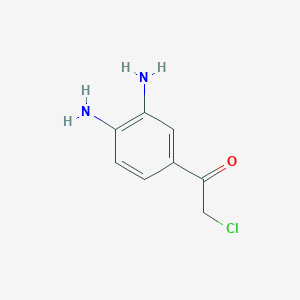
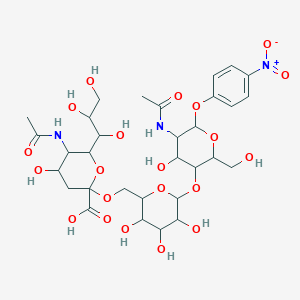
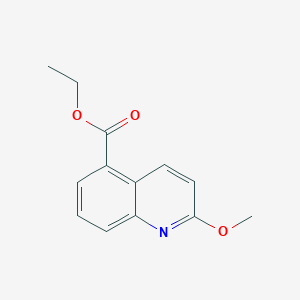
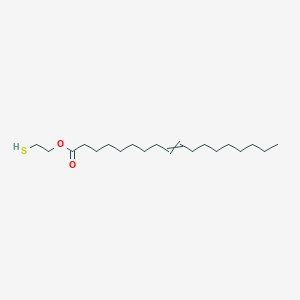
![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
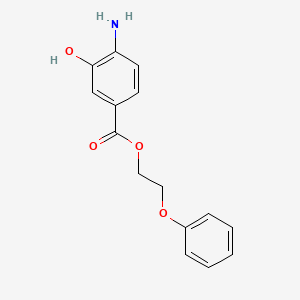
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid](/img/structure/B12514488.png)
